5-Phenylnaphthalene-2-carboxaldehyde

Catalog No.
S14297697
CAS No.
56432-21-4
M.F
C17H12O
M. Wt
232.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Phenylnaphthalene-2-carboxaldehyde

CAS Number

56432-21-4

Product Name

5-Phenylnaphthalene-2-carboxaldehyde

IUPAC Name

5-phenylnaphthalene-2-carbaldehyde

Molecular Formula

C17H12O

Molecular Weight

232.28 g/mol

InChI

InChI=1S/C17H12O/c18-12-13-9-10-17-15(11-13)7-4-8-16(17)14-5-2-1-3-6-14/h1-12H

InChI Key

SRDOXEUKEDLUQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2C=CC(=C3)C=O

5-Phenylnaphthalene-2-carboxaldehyde is an aromatic aldehyde characterized by a naphthalene backbone substituted at the 2-position with a carboxaldehyde group and a phenyl group at the 5-position. This compound is notable for its potential applications in organic synthesis, pharmaceuticals, and material science due to its unique structural features and reactivity.

Typical of aldehydes and aromatic compounds:

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction: It can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

These reactions enable the formation of diverse derivatives, enhancing its utility in synthetic chemistry .

Research indicates that 5-phenylnaphthalene-2-carboxaldehyde exhibits significant biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains.
  • Anticancer Activity: Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation, although further research is necessary to elucidate the mechanisms involved.

These biological activities make it a candidate for further investigation in drug development and therapeutic applications .

Several synthetic routes have been developed for 5-phenylnaphthalene-2-carboxaldehyde:

  • Friedel-Crafts Acylation: This method involves the reaction of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst, yielding acylated products that can be further transformed into the desired aldehyde.
  • Cross-Coupling Reactions: Techniques such as Suzuki or Hiyama coupling can be employed to introduce the phenyl group at the 5-position, followed by oxidation of the resulting alcohol to form the aldehyde .
  • Vilsmeier-Haack Reaction: This method can also be utilized to synthesize aromatic aldehydes from corresponding aromatic compounds.

These methods provide flexibility in terms of yield and purity, depending on the specific conditions employed.

5-Phenylnaphthalene-2-carboxaldehyde has several applications:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules.
  • Material Science: Its derivatives are explored for use in polymers and dyes due to their distinct optical properties.
  • Pharmaceuticals: Investigated for potential use as a lead compound in drug development targeting microbial infections or cancer .

Interaction studies have focused on understanding how 5-phenylnaphthalene-2-carboxaldehyde interacts with biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict binding affinities with various proteins.
  • In Vitro Assays: To assess biological activity against specific cell lines.

Such studies are crucial for elucidating its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 5-phenylnaphthalene-2-carboxaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
NaphthaleneSimple bicyclic structure without substituentsLacks functional groups that enhance reactivity
BenzaldehydeContains a single aromatic ring with an aldehydeSimpler structure; less versatile than phenylnaphthalene
8-Phenylnaphthalene-1-carboxaldehydeSimilar naphthalene core but different substitution patternDifferent position of functional groups affects reactivity
2,3-NaphthalenedicarboxaldehydeContains two aldehyde groupsIncreased reactivity due to multiple functional sites

The uniqueness of 5-phenylnaphthalene-2-carboxaldehyde lies in its combination of both phenyl and carboxaldehyde functionalities on a naphthalene framework, which imparts distinct chemical properties and potential applications compared to its analogs .

Vilsmeier-Haack Formylation Strategies in Naphthalene Systems

The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups onto electron-rich aromatic systems. For naphthalene derivatives, this method enables direct formylation at the α- or β-positions depending on substrate electronics and reaction conditions. The mechanism involves generation of a chloroiminium ion intermediate from a formamide derivative and phosphorus oxychloride, which acts as an electrophilic formylating agent.

In naphthalene systems, electron-donating substituents enhance reactivity at the α-position. For example, 1-methoxynaphthalene undergoes formylation at the 2-position with 82% yield using N-methylformanilide and POCl₃. However, steric hindrance from bulky substituents (e.g., 1-phenylnaphthalene) shifts selectivity to the β-position. A key optimization parameter is the stoichiometric ratio of POCl₃ to formamide, with a 1.2:1 ratio shown to minimize side reactions in naphthalene formylation.

Table 1: Substrate effects on Vilsmeier-Haack formylation of naphthalene derivatives

SubstratePositionYield (%)Conditions
1-Methoxynaphthalene282NMF/POCl₃, 0°C → 25°C
1-Phenylnaphthalene567DMF/POCl₃, reflux
Naphthalene145NMF/POCl₃, 60°C, 12 h

Post-formylation coupling with aryl halides via Suzuki-Miyaura cross-coupling installs the 5-phenyl group, completing the synthesis of 5-phenylnaphthalene-2-carboxaldehyde. Palladium catalysts with bulky phosphine ligands (e.g., SPhos) improve yields to >90% in this step.

Directed Ortho Metalation Techniques for Regioselective Functionalization

Directed ortho metalation (DoM) provides precise control over functionalization patterns in naphthalene systems. For 5-phenylnaphthalene-2-carboxaldehyde synthesis, a directed metalation approach begins with 2-bromo-5-phenylnaphthalene, where the bromine atom acts as a directing group. Treatment with n-BuLi at −78°C generates a lithiated intermediate at the adjacent (ortho) position, which can be quenched with DMF to install the formyl group.

Recent advances employ iridium catalysts with transient directing groups (TDGs) to bypass permanent directing group installation. For example, 1-naphthaldehyde treated with 3-aminobenzonitrile (TDG28) and [CpIrCl₂]₂ achieves *ortho-C–H methylation with 89% yield, demonstrating the method’s adaptability for formylation. Kinetic studies reveal that TDG coordination lowers the activation energy for ortho-metalation by 4.2 kcal/mol compared to nondirected pathways.

Table 2: Transient directing group effects on iridium-catalyzed ortho-functionalization

TDGYield (%)Reaction Time (min)
3-Aminobenzonitrile895
4-Cyanopyridine7215
None<560

Optimization of the metalation step requires careful control of temperature (−78°C to 0°C) and stoichiometry (2.1 eq n-BuLi). Quenching with electrophiles must occur within 10 minutes to prevent decomposition of the lithiated species.

Multicomponent Reaction Systems for One-Pot Assembly

Multicomponent reactions (MCRs) offer efficient routes to naphthalene carboxaldehydes by combining β-naphthol, aldehydes, and urea derivatives in a single pot. A solvent-free protocol using wet cyanuric chloride as catalyst converts benzaldehyde, β-naphthol, and urea into 1-aryl-1,2-dihydronaphtho[1,2-e]oxazine-3-ones, which can be oxidized to the target aldehyde.

Key advantages include:

  • Short reaction times (20–40 minutes vs. 12+ hours for stepwise synthesis)
  • High atom economy (83% for the oxazine intermediate)
  • Tunable electronics via substituted benzaldehydes

Table 3: Optimization of solvent-free MCR conditions

CatalystTemp (°C)Time (min)Yield (%)
Wet cyanuric chloride1202092
Dry cyanuric chloride1206045
HCl10018033

The reaction proceeds through Knoevenagel condensation followed by cyclocondensation, with water in cyanuric chloride critical for proton transfer steps. Post-synthetic oxidation of the oxazine intermediate using Jones reagent (CrO₃/H₂SO₄) affords 5-phenylnaphthalene-2-carboxaldehyde in 78% yield.

Nitrogen-to-Carbon Transmutation Strategies from Isoquinoline Precursors

The key innovation lies in the activation of isoquinoline through formation of isoquinolinium salts, particularly methyl isoquinolinium salts, which exhibit optimal reactivity for the transmutation process. The mechanism involves formation of a triene intermediate through ring opening, followed by six-pi-electrocyclization and elimination processes to afford the naphthalene product [1] [2].

Optimal Reaction Conditions:

  • Methyltriphenylphosphonium bromide as carbon source
  • Tertiary-butoxide sodium (2 equivalents) as base
  • Methyl tert-butyl ether (MTBE) as solvent
  • Reaction temperature: 120°C
  • Reaction time: 2-8 hours

Substrate Scope and Functional Group Tolerance:
The nitrogen-to-carbon transmutation methodology demonstrates remarkable functional group tolerance, accommodating various substituents including bromo, chloro, fluoro, ether, thioether, and alkene functionalities. Heterocyclic moieties such as thiophene, furan, phenoxathiine, benzothiophene, and dibenzothiophene are also compatible, indicating selective transmutation at the isoquinoline ring [1] [2].

Mechanistic Insights:
The success of this transformation depends on the formation of a triene intermediate through ring opening. The phosphonium ylide reacts with the activated isoquinoline to form intermediate structures that undergo intramolecular rearrangement, followed by six-pi-electrocyclization and ring closure to yield azaphosphetane intermediates. Subsequent elimination releases iminophosphorane and delivers the naphthalene product [1] [2].

Synthetic Applications:
This methodology enables facile synthesis of carbon-13 labeled naphthalenes using commercial carbon-13 methyltriphenylphosphonium iodide as the carbon source. The reaction facilitates modification of directing groups for subsequent carbon-hydrogen functionalization, expanding the synthetic utility for complex naphthalene derivatives [1] [2] [3].

Flow Chemistry Approaches for Scalable Production

Flow chemistry has emerged as a transformative technology for the scalable production of naphthalene derivatives, offering significant advantages over traditional batch processes including enhanced safety, improved heat transfer, and reduced reaction times [4] [5] [6].

Continuous Flow Nitration Systems:
The continuous flow nitration of naphthalene derivatives has been systematically studied from microreactor to mesoscale flow reactor configurations. Key parameters include the molar ratio of nitric acid to naphthalene, residence time, reaction temperature, and sulfuric acid strength. Under optimal conditions, reaction yields can reach 94.96% with maximum overtemperature of only 3.78°C, demonstrating excellent process control [5].

Scale-up Considerations:
The transition from microreactor to mesoscale flow reactor is achieved through dimension-enlarging strategies. Mesoscale flow reactors can achieve annual outputs of 2643 kg with controlled overtemperature profiles, though higher overtemperatures (exceeding 17.1°C) require careful thermal management [5].

Comparative Analysis: Flow vs. Batch Processing
Flow reactors demonstrate superior performance compared to batch reactors in terms of economic benefit and inherent safety. The continuous nature of flow processing eliminates the accumulation of hazardous intermediates and provides better process control through real-time monitoring capabilities [5].

Biocatalytic Flow Systems:
Flow-based biocatalysis represents an environmentally friendly approach for aromatic aldehyde synthesis. Copper amine oxidases catalyze the oxidation of primary amines to aldehydes under mild conditions, with oxygen simultaneously reduced to hydrogen peroxide. The process benefits from in-line acidification and extraction steps, significantly accelerating overall workup procedures [7].

Performance Metrics:
Flow-based biocatalytic systems achieve greater than four-fold rate increases compared to batch processes, with conversions exceeding 90% reached within residence times of 3-10 minutes at 37°C and atmospheric pressure. Space-time yields are consistently doubled in flow systems compared to batch methods [7].

Continuous Flow Polymerization:
High-efficiency synthesis of naphthalene-diimide-based conjugated polymers has been achieved through continuous flow technology. The large specific surface area and excellent heat transfer capabilities enable polymerization completion within approximately 35 minutes at 110°C, resulting in higher molecular weight polymers with improved crystalline structure [4].

Mechanochemical Synthesis Under Solvent-Free Conditions

Mechanochemical synthesis represents a paradigm shift toward environmentally sustainable chemical processes, eliminating solvent requirements while maintaining high reaction efficiency and selectivity [8] [9] [10].

Vibratory Ball Mill Applications:
Core-functionalized naphthalene diimides have been successfully synthesized using vibratory ball mill technology through Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions. The mechanochemical approach provides access to products with varying electronic properties, demonstrated by the range of colors observed in solution [8] [9].

Reaction Conditions and Optimization:
Mechanochemical reactions typically employ commercially available palladium sources (frequently palladium acetate) and proceed in as little as one hour. The reactions demonstrate tolerance to air and atmospheric moisture, eliminating the need for inert atmosphere conditions required in traditional solution-based synthesis [9] [10].

Substrate Scope:
The mechanochemical methodology accommodates diverse starting materials including N,N'-bis(2-ethylhexyl)-2,6-dibromo-1,4,5,8-naphthalenetetracarboxylic acid derivatives. Cross-coupling reactions with boronic acid derivatives, alkynes, and amines proceed efficiently to generate structurally diverse naphthalene diimide products [9] [10].

Synthetic Efficiency:
Three-step synthesis of core-functionalized naphthalene diimides from naphthalenetetracarboxylic dianhydride using mechanochemical activation achieves reaction completion in five hours over two steps, compared to typical solution-state reaction times of 24 hours. Subsequent Heck-type cross-coupling reactions require only 1.5 hours and demonstrate tolerance to atmospheric conditions [11] [12].

Environmental Impact:
The mechanochemical approach eliminates solvent production, transportation, and disposal costs, significantly reducing the environmental footprint of naphthalene derivative synthesis. The removal of solvent requirements also simplifies product isolation and purification procedures [8] [9].

Mechanistic Considerations:
Mechanochemical activation involves transfer of kinetic energy to reaction particles, inducing bond breakage and formation through mechanical force. The kinetic energy is simultaneously transformed into thermal energy, resulting in controlled temperature increases within the milling jar [13].

Industrial Applications:
The real-world potential of mechanochemical synthesis is demonstrated through preparation of dimeric naphthalene diimide species that function as electron acceptors in organic photovoltaic cells. The scalable nature of ball milling technology makes it attractive for industrial implementation [9] [10].

XLogP3

4.3

Hydrogen Bond Acceptor Count

1

Exact Mass

232.088815002 g/mol

Monoisotopic Mass

232.088815002 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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